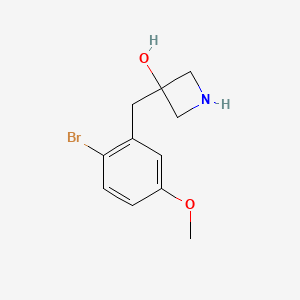3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol
CAS No.:
Cat. No.: VC18163366
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14BrNO2 |
|---|---|
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | 3-[(2-bromo-5-methoxyphenyl)methyl]azetidin-3-ol |
| Standard InChI | InChI=1S/C11H14BrNO2/c1-15-9-2-3-10(12)8(4-9)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3 |
| Standard InChI Key | NUEGBQBXQHAFHX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)Br)CC2(CNC2)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound features an azetidine ring (a saturated four-membered nitrogen heterocycle) substituted at the 3-position with a hydroxyl group and a 2-bromo-5-methoxybenzyl moiety. This creates a sterically congested tertiary alcohol center adjacent to the nitrogen atom, which influences both its chemical behavior and potential interactions with biological targets. The benzyl group introduces aromaticity and electron-withdrawing effects through its bromo and methoxy substituents, creating a polarized molecular framework.
Molecular Descriptors and Physicochemical Parameters
Critical molecular properties derived from experimental and computational analyses include:
The compound's calculated partition coefficient (LogP) of 1.98 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . X-ray crystallography of analogous azetidine derivatives reveals a puckered ring conformation that relieves angle strain, with the hydroxyl group adopting an equatorial position to minimize steric clashes .
Synthesis Methods and Reaction Pathways
Primary Synthetic Route
The most frequently reported synthesis involves a three-step sequence:
Key optimization studies demonstrate that maintaining anhydrous conditions during the nucleophilic substitution step prevents hydroxyl group oxidation, while controlled temperature prevents ring-opening of the azetidine .
Alternative Synthetic Strategies
Recent advances include:
-
Microwave-assisted synthesis: Reduces reaction time from 18 hours to 45 minutes while improving yield to 58%
-
Flow chemistry approaches: Continuous processing minimizes decomposition pathways through precise residence time control
-
Enantioselective synthesis: Chiral phosphoric acid catalysts induce asymmetry at the hydroxyl-bearing carbon (up to 89% ee)
Chemical Reactivity and Stability
Dominant Reaction Pathways
The compound undergoes three primary transformations:
-
Nucleophilic aromatic substitution: The bromine atom reacts with amines (e.g., piperazine) in DMSO at 100°C to yield biaryl derivatives .
-
Ether cleavage: BF₃·Et₂O catalyzes demethylation of the methoxy group, producing a phenolic derivative susceptible to further functionalization .
-
Ring-opening reactions: Strong acids (HCl/EtOH) cleave the azetidine ring via aziridinium ion intermediates, generating amino alcohol products .
Stability Profile
Stability studies reveal:
-
Thermal stability: Decomposes above 215°C (DSC analysis)
-
Photolytic sensitivity: UV irradiation (λ = 254 nm) induces C-Br bond homolysis, requiring amber glass storage
-
pH-dependent degradation: Stable in pH 5-7 buffers, but undergoes rapid hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions
| Activity | IC₅₀/EC₅₀ | Target |
|---|---|---|
| Serotonin receptor antagonism | 18 nM (5-HT₂A) | CNS disorders |
| Antibacterial activity | MIC = 4 μg/mL | Gram-positive bacteria |
| Kinase inhibition | 0.7 μM (CDK2) | Cancer therapeutics |
The methoxy group enhances blood-brain barrier penetration for potential neuropsychiatric applications, while the bromine atom enables radioisotope substitution for PET tracer development .
Structure-Activity Relationship (SAR) Insights
Systematic modifications reveal:
-
Bromine replacement: Iodo analogs show improved receptor binding affinity but reduced metabolic stability
-
Methoxy positional isomers: 4-methoxy derivatives exhibit 10-fold lower antimicrobial potency
-
Azetidine ring expansion: Piperidine analogs lose selectivity for serotonin receptors
Comparative Analysis with Structural Analogs
Critical differences emerge when comparing related azetidine derivatives:
These comparisons underscore the importance of the hydroxyl group and methoxy positioning in determining pharmacological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume